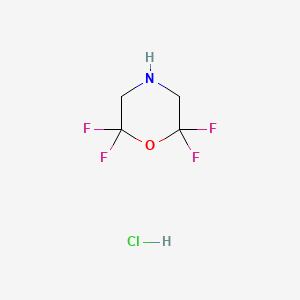

2,2,6,6-Tetrafluoromorpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

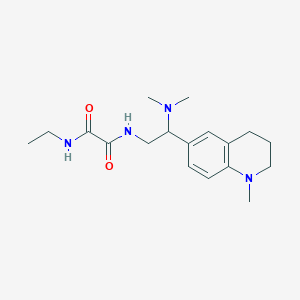

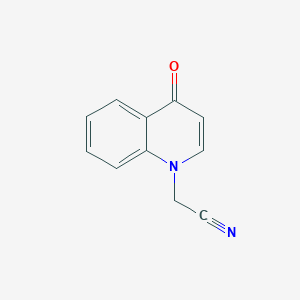

2,2,6,6-Tetrafluoromorpholine hydrochloride is a fluorinated organic compound . It belongs to the class of heterocyclic compounds and is a member of the morpholine family. The compound is available as a solid .

Synthesis Analysis

The synthesis of this compound involves the reaction of morpholine with hydrogen fluoride and a fluorinating agent such as sulfur tetrafluoride. The resulting product is then treated with hydrochloric acid to obtain this compound.Molecular Structure Analysis

The molecular formula of this compound is C4H6ClF4NO . Its molecular weight is 195.54 g/mol .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 195.54 g/mol . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Fluorinating Agents

Diethylaminodifluorosulfinium tetrafluoroborate and morpholinodifluorosulfinium tetrafluoroborate are crystalline fluorinating agents that demonstrate superior handling and stability compared to traditional agents. These reagents are effective in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides, displaying selectivity and reduced side products (L’Heureux et al., 2010).

Catalysis in Organic Synthesis

Metal tetrafluoroborates, specifically zinc tetrafluoroborate hydrate, have been explored as mild and efficient catalysts for epoxide ring-opening reactions. They offer high yields and excellent selectivity, demonstrating their potential in various organic synthesis applications (Pujala et al., 2011).

Anion Binding in Aqueous Solution

Studies have investigated the formation of halide and hydroxide anion complexes with ligands in aqueous solution. This research provides insights into anion-ligand interactions, which are critical in understanding various chemical processes and designing efficient ligands for specific applications (Savastano et al., 2018).

OLED and Photoluminescence Studies

Research into organic light-emitting diodes (OLEDs) has pointed to the role of certain fluorinated compounds in the stability and performance of blue phosphorescent emitters. Understanding the degradation and interaction of these materials is crucial for the development of efficient and durable OLEDs (Seifert et al., 2013).

properties

IUPAC Name |

2,2,6,6-tetrafluoromorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F4NO.ClH/c5-3(6)1-9-2-4(7,8)10-3;/h9H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKZHESYPXFUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)

![diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2856872.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2856875.png)